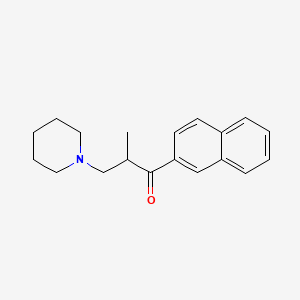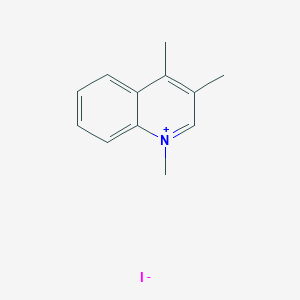
1,3,4-Trimethylquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Trimethylquinolin-1-ium iodide is a quaternary ammonium compound derived from quinoline Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Trimethylquinolin-1-ium iodide can be synthesized through the N-alkylation of 1,3,4-trimethylquinoline with an alkylating agent such as methyl iodide. The reaction typically proceeds under mild conditions, often at room temperature, and can be carried out in a solvent-free environment or using an appropriate solvent like acetonitrile. The reaction yields the quaternary ammonium salt in high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1,3,4-Trimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the corresponding tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium bromide in an appropriate solvent.
Major Products Formed
Oxidation: Quinolinium N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Different quaternary ammonium salts with varying halide ions.
科学的研究の応用
1,3,4-Trimethylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives and as a reagent in organic synthesis.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,4-trimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins and other biomolecules, potentially inhibiting or modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding .
類似化合物との比較
Similar Compounds
1,3,4-Trimethylquinoline: The parent compound, which lacks the quaternary ammonium group.
1,3-Dimethylquinolin-1-ium iodide: A similar quaternary ammonium compound with one less methyl group.
4-Methylquinolin-1-ium iodide: Another quaternary ammonium compound with a different substitution pattern on the quinoline ring.
Uniqueness
1,3,4-Trimethylquinolin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and the quaternary ammonium iodide moiety make it particularly useful in applications requiring strong binding to negatively charged sites and stability under various reaction conditions .
特性
CAS番号 |
66396-29-0 |
|---|---|
分子式 |
C12H14IN |
分子量 |
299.15 g/mol |
IUPAC名 |
1,3,4-trimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C12H14N.HI/c1-9-8-13(3)12-7-5-4-6-11(12)10(9)2;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChIキー |
DORATBCIYHHLLZ-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)

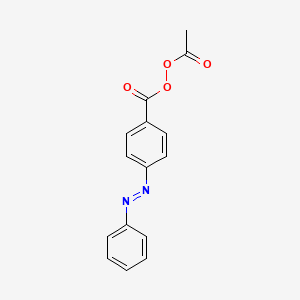
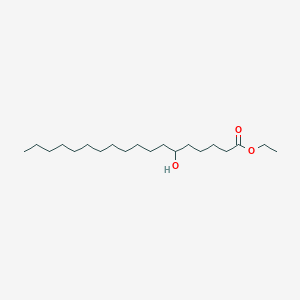
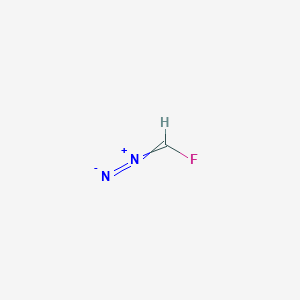

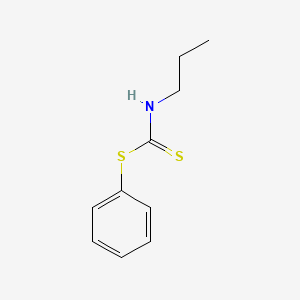
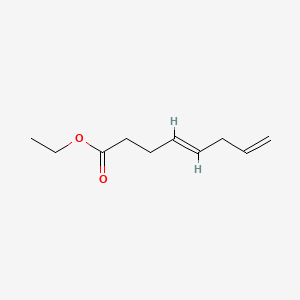
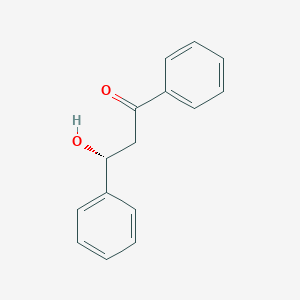
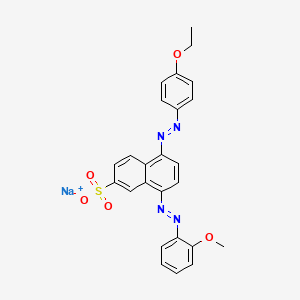
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
